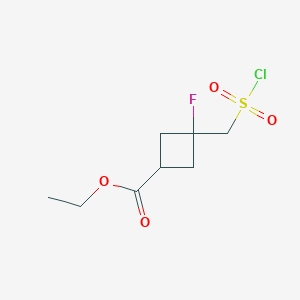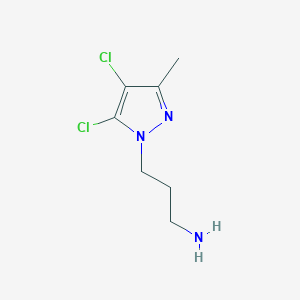![molecular formula C24H21N7O2 B2382158 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-31-7](/img/structure/B2382158.png)
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The compound’s structure suggests potential as a building block for coordination polymers and MOFs. For instance, researchers have used a related N-heterocyclic building block, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole) , to construct novel coordination polymers with diverse connectivity, ranging from one-dimensional to three-dimensional structures . Investigating its coordination chemistry could lead to new materials with tailored properties.
Alkyne Synthesis
The compound may serve as a precursor for alkyne synthesis. Researchers have developed a method to obtain polyfunctional alkynes under ligand- and copper-free conditions using a similar pyridine-based ligand . Exploring the reactivity of our compound in alkyne-forming reactions could be valuable.
NAMPT Activation
1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(pyridin-4-ylmethyl)urea: has been discovered as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition . Investigating the structure-activity relationship of our compound in NAMPT activation could provide insights for drug development.
Photocatalysis
A zinc-organic framework based on 1,3,6,8-tetra(pyridin-4-yl)pyrene has been synthesized and shows promise for photocatalytic hydrogen evolution . Our compound’s similar pyridine-based structure might exhibit interesting photocatalytic properties as well.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as metal–organic frameworks (mofs) and other organic compounds
Mode of Action
Similar compounds have been found to exhibit photocatalytic activity, suggesting potential interactions with light-absorbing targets . The π–π interaction between parallel ligands, high alkali-stability, and suitable band gap are responsible for the high photocatalytic activity .
Biochemical Pathways
Similar compounds have been found to be involved in photocatalytic hydrogen evolution, a process that has tremendous potential for relieving environmental and energy crises .
Pharmacokinetics
Similar compounds have been found to maintain their crystalline state in solution and remain stable in high alkali environments , suggesting potential implications for bioavailability.
Result of Action
Similar compounds have been found to exhibit high activity for h2 production with teoa as a sacrificial agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, similar compounds have been found to remain stable and maintain their crystalline state in a 5 M NaOH aqueous solution . This suggests that the compound may exhibit high alkali resistance, which could influence its action and efficacy.
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)18-7-3-4-8-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUEQDPFIEYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)


![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)



![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)
